Cas no 1021091-54-2 (N-(6-{[(cyclopentylcarbamoyl)methyl]sulfanyl}pyridazin-3-yl)-2-fluorobenzamide)
N-(6-{[(cyclopentylcarbamoyl)methyl]sulfanyl}pyridazin-3-yl)-2-fluorobenzamide Chemical and Physical Properties
Names and Identifiers
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- N-(6-{[(cyclopentylcarbamoyl)methyl]sulfanyl}pyridazin-3-yl)-2-fluorobenzamide
- AKOS024500860
- N-[6-[2-(cyclopentylamino)-2-oxoethyl]sulfanylpyridazin-3-yl]-2-fluorobenzamide
- N-(6-((2-(cyclopentylamino)-2-oxoethyl)thio)pyridazin-3-yl)-2-fluorobenzamide
- F5225-0182
- 1021091-54-2
-
- Inchi: 1S/C18H19FN4O2S/c19-14-8-4-3-7-13(14)18(25)21-15-9-10-17(23-22-15)26-11-16(24)20-12-5-1-2-6-12/h3-4,7-10,12H,1-2,5-6,11H2,(H,20,24)(H,21,22,25)
- InChI Key: AKVCWNSTXHMNSO-UHFFFAOYSA-N
- SMILES: S(C1=CC=C(N=N1)NC(C1C=CC=CC=1F)=O)CC(NC1CCCC1)=O
Computed Properties
- Exact Mass: 374.12127520g/mol
- Monoisotopic Mass: 374.12127520g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 6
- Complexity: 490
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 109Ų
N-(6-{[(cyclopentylcarbamoyl)methyl]sulfanyl}pyridazin-3-yl)-2-fluorobenzamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5225-0182-2μmol |
N-(6-{[(cyclopentylcarbamoyl)methyl]sulfanyl}pyridazin-3-yl)-2-fluorobenzamide |
1021091-54-2 | 2μmol |
$57.0 | 2023-09-10 | ||
| Life Chemicals | F5225-0182-5μmol |
N-(6-{[(cyclopentylcarbamoyl)methyl]sulfanyl}pyridazin-3-yl)-2-fluorobenzamide |
1021091-54-2 | 5μmol |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5225-0182-10μmol |
N-(6-{[(cyclopentylcarbamoyl)methyl]sulfanyl}pyridazin-3-yl)-2-fluorobenzamide |
1021091-54-2 | 10μmol |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5225-0182-20μmol |
N-(6-{[(cyclopentylcarbamoyl)methyl]sulfanyl}pyridazin-3-yl)-2-fluorobenzamide |
1021091-54-2 | 20μmol |
$79.0 | 2023-09-10 | ||
| Life Chemicals | F5225-0182-1mg |
N-(6-{[(cyclopentylcarbamoyl)methyl]sulfanyl}pyridazin-3-yl)-2-fluorobenzamide |
1021091-54-2 | 1mg |
$54.0 | 2023-09-10 | ||
| Life Chemicals | F5225-0182-2mg |
N-(6-{[(cyclopentylcarbamoyl)methyl]sulfanyl}pyridazin-3-yl)-2-fluorobenzamide |
1021091-54-2 | 2mg |
$59.0 | 2023-09-10 | ||
| Life Chemicals | F5225-0182-3mg |
N-(6-{[(cyclopentylcarbamoyl)methyl]sulfanyl}pyridazin-3-yl)-2-fluorobenzamide |
1021091-54-2 | 3mg |
$63.0 | 2023-09-10 | ||
| Life Chemicals | F5225-0182-4mg |
N-(6-{[(cyclopentylcarbamoyl)methyl]sulfanyl}pyridazin-3-yl)-2-fluorobenzamide |
1021091-54-2 | 4mg |
$66.0 | 2023-09-10 | ||
| Life Chemicals | F5225-0182-5mg |
N-(6-{[(cyclopentylcarbamoyl)methyl]sulfanyl}pyridazin-3-yl)-2-fluorobenzamide |
1021091-54-2 | 5mg |
$69.0 | 2023-09-10 | ||
| Life Chemicals | F5225-0182-10mg |
N-(6-{[(cyclopentylcarbamoyl)methyl]sulfanyl}pyridazin-3-yl)-2-fluorobenzamide |
1021091-54-2 | 10mg |
$79.0 | 2023-09-10 |
N-(6-{[(cyclopentylcarbamoyl)methyl]sulfanyl}pyridazin-3-yl)-2-fluorobenzamide Related Literature
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
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4. An integrated microfluidic 3D tumor system for parallel and high-throughput chemotherapy evaluation†Dan Liu,Rui Hu,Zhongchao Huang,Meilin Sun,Kai Han Analyst, 2020,145, 6447-6455
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Haitao Li,Yu Pan,Zhizhi Wang,Shan Chen,Ruixin Guo,Jianqiu Chen RSC Adv., 2015,5, 100775-100782
Additional information on N-(6-{[(cyclopentylcarbamoyl)methyl]sulfanyl}pyridazin-3-yl)-2-fluorobenzamide
Comprehensive Overview of N-(6-{[(cyclopentylcarbamoyl)methyl]sulfanyl}pyridazin-3-yl)-2-fluorobenzamide (CAS No. 1021091-54-2)
N-(6-{[(cyclopentylcarbamoyl)methyl]sulfanyl}pyridazin-3-yl)-2-fluorobenzamide (CAS No. 1021091-54-2) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential therapeutic applications. This compound belongs to the class of pyridazine derivatives, which are known for their diverse biological activities. The presence of a fluorobenzamide moiety and a cyclopentylcarbamoyl group in its structure enhances its binding affinity to specific biological targets, making it a promising candidate for drug development.
In recent years, the demand for small molecule inhibitors and kinase modulators has surged, driven by advancements in precision medicine and targeted therapies. Researchers have explored N-(6-{[(cyclopentylcarbamoyl)methyl]sulfanyl}pyridazin-3-yl)-2-fluorobenzamide as a potential lead compound in the development of treatments for conditions such as inflammatory diseases and metabolic disorders. Its ability to interact with key enzymatic pathways has positioned it as a subject of interest in high-throughput screening and structure-activity relationship (SAR) studies.
The synthesis of N-(6-{[(cyclopentylcarbamoyl)methyl]sulfanyl}pyridazin-3-yl)-2-fluorobenzamide involves a multi-step process that emphasizes the importance of regioselective functionalization and sulfur-containing linker incorporation. These synthetic strategies are critical for achieving high purity and yield, which are essential for subsequent biological evaluation. Analytical techniques such as HPLC, NMR spectroscopy, and mass spectrometry are routinely employed to characterize this compound, ensuring its suitability for research applications.
From a drug discovery perspective, the compound's pharmacokinetic properties, including solubility, stability, and membrane permeability, are under investigation. These factors are pivotal in determining its viability as a therapeutic agent. Additionally, computational modeling and molecular docking studies have provided insights into its binding interactions with target proteins, further validating its potential.
The growing interest in personalized medicine and biomarker-driven therapies has amplified the relevance of compounds like N-(6-{[(cyclopentylcarbamoyl)methyl]sulfanyl}pyridazin-3-yl)-2-fluorobenzamide. As researchers continue to unravel its mechanistic details, this compound may contribute to the development of novel disease-modifying agents. Its integration into combinatorial chemistry libraries and drug repurposing initiatives further underscores its versatility.
In conclusion, N-(6-{[(cyclopentylcarbamoyl)methyl]sulfanyl}pyridazin-3-yl)-2-fluorobenzamide (CAS No. 1021091-54-2) represents a compelling area of study in modern medicinal chemistry. Its structural complexity and biological potential align with current trends in targeted drug design and translational research. As the scientific community delves deeper into its applications, this compound may emerge as a cornerstone in the next generation of bioactive molecules.
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